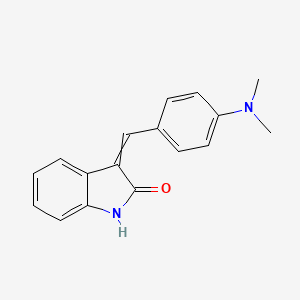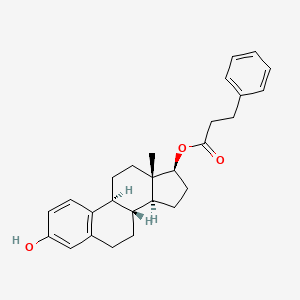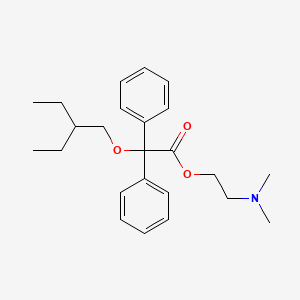
Verrucarin E
Vue d'ensemble
Description
Verrucarin E is a chemical compound . It belongs to the class of trichothecenes, a group of sesquiterpene toxins produced by several fungi, namely from the Fusarium species . These toxins are responsible for infecting food grains .
Synthesis Analysis
While there isn’t specific information available on the synthesis of Verrucarin E, related compounds such as Verrucarin A are formed via the mevalonate pathway . This process begins with the precursor farnesyl pyrophosphate (FPP). After cyclization of FPP to form trichodiene, a series of oxygenation events occur, catalyzed by a cytochrome P450 enzyme .
Molecular Structure Analysis
The molecular structure of Verrucarin E includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Verrucarin E molecule contains a total of 19 bonds . There are 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrole .
Physical And Chemical Properties Analysis
Verrucarin E has a chemical formula of C7H9NO2 . Its molecular weight is 139.15186 g/mol . The IUPAC name for Verrucarin E is 1-[4-(hydroxymethyl)-1H-pyrrol-3-yl]ethan-1-one .
Applications De Recherche Scientifique
Verrucarin A, closely related to Verrucarin E, inhibits protein synthesis and shows potential in inhibiting signal molecules in leukemia cell lines. Its effects are linked to the inhibition of NF-κB activation and mitogen-activated protein (MAP) kinase, particularly p38- and JNK-phosphorylation (Oda et al., 2005).
The total synthesis of Verrucarin E, a secondary metabolite of the soil fungus Myrothecium verrucaria, has been achieved. This synthesis is important for preparing Verrucarin E labeled with C-isotopes, which aids in further biochemical studies (Gossauer & Suhl, 1976).
The corrected structure of Verrucarin E as 3-acetyl-4-hydroxymethyl-pyrrole has been established, providing a foundation for understanding its biochemical properties and potential applications (Pfäffli & Tamm, 1969).
The biosynthesis of Verrucarin E involves four acetate units, with its carbon skeleton not originating from proline, glutamic acid, or 5-amino-levulinic acid. This insight into its biosynthesis is crucial for understanding its production and potential modifications (Pfäffli & Tamm, 1969).
Verrucarin A, another closely related compound, has been identified as a potent and selective inhibitor of steroid receptor coactivator-3 (SRC-3), suggesting potential applications in cancer treatment (Yan et al., 2014).
Verrucarin A also induces growth inhibition and apoptosis in breast cancer cell lines, implying potential therapeutic applications for similar compounds like Verrucarin E (Palanivel et al., 2013).
Verrucarin E is a bioactive compound produced by Myrothecium verrucaria and Fusarium compactum, showing potential as a biocontrol agent against parasitic weeds and exhibiting zootoxic activity (Andolfi et al., 2005).
Macrocyclic trichothecenes, including compounds like Verrucarin A, have been evaluated for antiviral activity against Junin virus, suggesting potential applications for Verrucarin E in antiviral research (García et al., 2002).
Mécanisme D'action
The mechanism of action for this class of toxins, which Verrucarin E belongs to, mainly inhibits protein biosynthesis by preventing peptidyl transferase activity . Although initially thought to be potentially useful as anticancer therapeutics, numerous examples of trichothecene derivatives were shown to be too toxic for clinical use .
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(hydroxymethyl)-1H-pyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(10)7-3-8-2-6(7)4-9/h2-3,8-9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTFIKLDSSVBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179205 | |
| Record name | Verrucarin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Verrucarin E | |
CAS RN |
24445-13-4 | |
| Record name | Verrucarin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024445134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetyl-3-hydroxymethylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Verrucarin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERRUCARIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8M1G6524E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(Ethylthio)-1-benzimidazolyl]-1-(1-piperidinyl)ethanone](/img/structure/B1201719.png)
![6-Fluorobenzo[c]phenanthrene](/img/structure/B1201720.png)








